N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-10-14(17)16-11-15(18,13-8-9-13)12-6-4-3-5-7-12/h3-7,13,18H,2,8-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIMLHRVSQJBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylcarbinol, phenylethylamine, and ethyl acetate.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.
Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,6-Diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1)
- Molecular Formula: C₁₄H₂₁NO₂
- Molecular Weight : 235.32 g/mol
- Key Substituents : Diethylphenyl group, ethoxyacetamide.
- Properties: Topological polar surface area (TPSA): 38.3 Ų (indicative of moderate membrane permeability). Hydrogen bond donors/acceptors: 1/3. LogP (hydrophobicity): Estimated higher than the target compound due to the lipophilic diethyl groups .
N-[2-(Diethylamino)ethyl]-2-phenylacetamide (CAS: 51816-17-2)
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol
- Key Substituents: Diethylaminoethyl chain, phenylacetamide.
- Properties: TPSA: 32.3 Ų (lower than the target compound, suggesting better blood-brain barrier penetration). Hydrogen bond donors/acceptors: 1/2 .
Comparison: The diethylamino group introduces basicity, which may alter pharmacokinetic properties such as tissue distribution.
Substituted Phenoxy Acetamide Derivatives (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide)
- Molecular Framework: Bicyclic structures (e.g., bornyl or bromocyclohexyl groups) with phenoxy substitutions.
- Reported Activities : Anti-inflammatory, analgesic, and antipyretic properties in preclinical models .
Table 1: Comparative Physicochemical and Structural Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | TPSA (Ų) | LogP (Est.) |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₇NO₃* | ~317.43 | Cyclopropyl, hydroxy, phenyl, ethoxy | ~60.2 | ~2.5 |
| N-(2,6-Diethylphenyl)-2-ethoxyacetamide | C₁₄H₂₁NO₂ | 235.32 | Diethylphenyl, ethoxy | 38.3 | ~3.0 |
| N-[2-(Diethylamino)ethyl]-2-phenylacetamide | C₁₄H₂₂N₂O | 234.34 | Diethylaminoethyl, phenyl | 32.3 | ~2.8 |
| N-(2-bromocyclohexyl)-2-phenoxyacetamide | C₁₅H₁₈BrNO₂ | 340.22 | Bromocyclohexyl, phenoxy | 46.2 | ~3.2 |
*Note: Target compound properties are inferred from structural analogs in the evidence .
Pharmacological Implications
- Hydroxyl Group Impact : The hydroxyl group in the target compound may improve water solubility and enable hydrogen bonding with enzymes or receptors, a feature absent in analogs like N-(2,6-diethylphenyl)-2-ethoxyacetamide .
- Cyclopropyl vs.
- Ethoxy Group Commonality : The ethoxyacetamide moiety is shared across multiple analogs, suggesting a role in stabilizing interactions with hydrophobic pockets in biological targets .
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, patents, and relevant literature.
Chemical Structure and Properties
The compound features a cyclopropyl group, a hydroxy group, and an ethoxyacetamide moiety, which contribute to its biological properties. Its molecular formula is , and it exhibits lipophilic characteristics that may influence its interaction with biological membranes.
Antioxidant Properties
Compounds containing phenolic structures are often associated with antioxidant activity. Studies have demonstrated that phenolic compounds can scavenge free radicals, thus providing protective effects against oxidative stress. The cyclopropyl and ethoxy groups may enhance the stability and bioavailability of the compound, further supporting its potential as an antioxidant.
Anti-inflammatory Effects
Preliminary data suggest that compounds with similar structural features may exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes. Further research is necessary to confirm these effects specifically for this compound.
Case Studies and Research Findings
- Study on Phenolic Derivatives : A study exploring the biological potential of phenolic compounds found that derivatives exhibited significant antioxidant and anti-inflammatory activities. Similar mechanisms may be applicable to this compound due to its structural components .
- Patents on Related Compounds : Patent literature reveals various derivatives of mandelic acid and related compounds that share structural similarities with this compound, highlighting their therapeutic potential in treating infections and inflammation .
- Biological Screening : A comprehensive screening of related compounds has shown promising results in inhibiting cancer cell lines and demonstrating cytotoxicity against certain types of tumors. This suggests a need for further investigation into the anticancer potential of this compound .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
